molecular formula C9H20O2 B14426135 Butane, 2,2-diethoxy-3-methyl- CAS No. 80359-83-7

Butane, 2,2-diethoxy-3-methyl-

Cat. No.: B14426135
CAS No.: 80359-83-7
M. Wt: 160.25 g/mol
InChI Key: SHJRUXQEQAVRIR-UHFFFAOYSA-N
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Description

Butane, 2,2-diethoxy-3-methyl- is an organic compound with the molecular formula C9H20O2. It is also known as isovaleraldehyde diethyl acetal. This compound is a derivative of butane, where two ethoxy groups and a methyl group are attached to the carbon chain. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane, 2,2-diethoxy-3-methyl- can be synthesized through the acetalization of isovaleraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves mixing isovaleraldehyde with ethanol and adding a small amount of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to promote the formation of the acetal.

Industrial Production Methods

In an industrial setting, the production of butane, 2,2-diethoxy-3-methyl- follows a similar process but on a larger scale. The reaction is carried out in a continuous flow reactor, where isovaleraldehyde and ethanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Butane, 2,2-diethoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butane, 2,2-diethoxy-3-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of butane, 2,2-diethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ethoxy groups can participate in nucleophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Butane, 1,1-diethoxy-3-methyl-: Similar structure but with different positioning of the ethoxy groups.

    Isovaleraldehyde diethyl acetal: Another name for butane, 2,2-diethoxy-3-methyl-.

    3-Methylbutanal, diethyl acetal: A related compound with similar functional groups.

Uniqueness

Butane, 2,2-diethoxy-3-methyl- is unique due to its specific arrangement of ethoxy and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies.

Properties

CAS No.

80359-83-7

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2,2-diethoxy-3-methylbutane

InChI

InChI=1S/C9H20O2/c1-6-10-9(5,8(3)4)11-7-2/h8H,6-7H2,1-5H3

InChI Key

SHJRUXQEQAVRIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C(C)C)OCC

Origin of Product

United States

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